molecular formula C19H23N3O3S B12163004 1-{[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid

1-{[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid

Cat. No.: B12163004
M. Wt: 373.5 g/mol
InChI Key: WGNXHMNSPNIUIQ-UHFFFAOYSA-N
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Description

1-{[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid is a complex organic compound that features a combination of pyridine, thiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. Key steps may include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors.

    Pyridine synthesis: The pyridine ring can be synthesized via Hantzsch pyridine synthesis or other suitable methods.

    Coupling reactions: The thiazole and pyridine moieties are then coupled using reagents such as coupling agents (e.g., EDC, DCC) under anhydrous conditions.

    Final assembly:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions: 1-{[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.

Major Products: The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-{[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid would depend on its specific interactions with biological targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

    Piperidine derivatives: These compounds share the piperidine ring and may have similar pharmacological properties.

    Thiazole derivatives: Compounds containing the thiazole ring may exhibit similar chemical reactivity.

    Pyridine derivatives: These compounds share the pyridine ring and may have similar biological activities.

Uniqueness: 1-{[2-(2-Propylpyridin-4-yl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid is unique due to the combination of these three distinct moieties, which may confer specific biological activities and chemical reactivity not observed in simpler compounds.

Properties

Molecular Formula

C19H23N3O3S

Molecular Weight

373.5 g/mol

IUPAC Name

1-[2-[2-(2-propylpyridin-4-yl)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C19H23N3O3S/c1-2-3-15-10-14(4-7-20-15)18-21-16(12-26-18)11-17(23)22-8-5-13(6-9-22)19(24)25/h4,7,10,12-13H,2-3,5-6,8-9,11H2,1H3,(H,24,25)

InChI Key

WGNXHMNSPNIUIQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CC(=C1)C2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)O

Origin of Product

United States

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